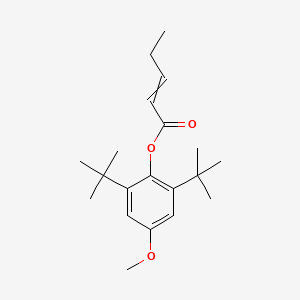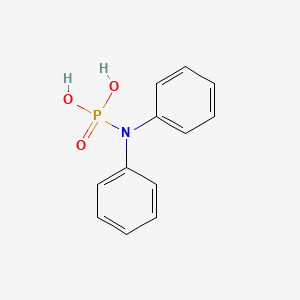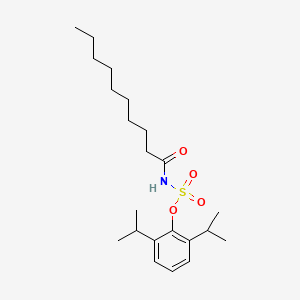
9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl-: is an organic compound belonging to the fluorene family It is characterized by the presence of two formyl groups at the 2 and 7 positions of the fluorene core, and two propyl groups at the 9 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- typically involves the functionalization of fluorene derivatives. One common method is the formylation of 9,9-dipropylfluorene using Vilsmeier-Haack reaction conditions, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds under controlled temperature conditions to yield the desired dicarboxaldehyde product.
Industrial Production Methods: While specific industrial production methods for 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl groups can yield the corresponding alcohols.
Substitution: The aromatic core of the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 9H-Fluorene-2,7-dicarboxylic acid, 9,9-dipropyl-
Reduction: 9H-Fluorene-2,7-dimethanol, 9,9-dipropyl-
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: While direct biological applications are limited, derivatives of fluorene compounds have been explored for their potential in drug development and as fluorescent probes.
Medicine: Research into fluorene derivatives has shown potential in developing therapeutic agents, particularly in targeting specific biological pathways.
Industry: In the field of organic electronics, 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mecanismo De Acción
The mechanism by which 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- exerts its effects is largely dependent on its chemical structure. The formyl groups can participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The propyl groups at the 9 position provide steric hindrance, influencing the reactivity and stability of the compound. In electronic applications, the conjugated system of the fluorene core plays a crucial role in its electronic properties, facilitating charge transport and light emission.
Comparación Con Compuestos Similares
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxaldehyde
- 9,9-Dimethyl-9H-fluorene-2,7-dicarboxaldehyde
- 9,9-Dihexyl-2,7-dibromofluorene
Comparison:
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxaldehyde: Similar in structure but with longer alkyl chains, which can influence solubility and electronic properties.
- 9,9-Dimethyl-9H-fluorene-2,7-dicarboxaldehyde: The presence of methyl groups instead of propyl groups results in different steric and electronic effects.
- 9,9-Dihexyl-2,7-dibromofluorene: Contains bromine atoms, making it more reactive in substitution reactions and useful as an intermediate in polymer synthesis.
The uniqueness of 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- lies in its specific substitution pattern, which provides a balance between steric hindrance and electronic properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
157771-55-6 |
|---|---|
Fórmula molecular |
C21H22O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
9,9-dipropylfluorene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C21H22O2/c1-3-9-21(10-4-2)19-11-15(13-22)5-7-17(19)18-8-6-16(14-23)12-20(18)21/h5-8,11-14H,3-4,9-10H2,1-2H3 |
Clave InChI |
MVAPWYJVSCMSPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


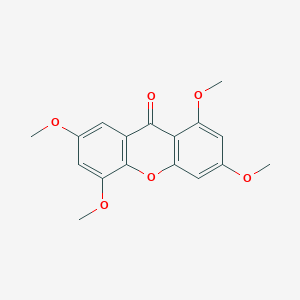
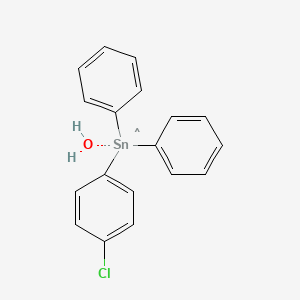
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)
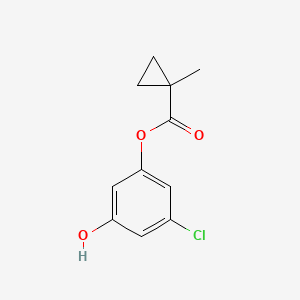
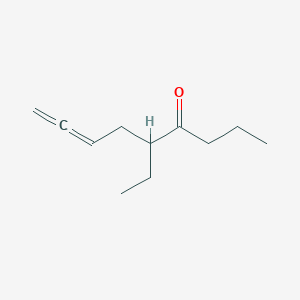
![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
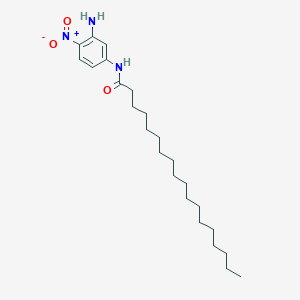
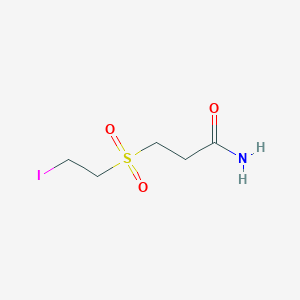
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)
